Regioisomeric Differentiation: 3-Position vs. 4-Position Substitution Impacts Receptor Binding Vector
The 3-substituted piperidine isomer (target compound, CAS 1353982-73-6) positions the benzyl-cyclopropyl-amino group on the same carbon as the acetic acid attachment in a syn-relationship, whereas the 4-position isomer (CAS 1353982-81-6) places the substituent further away, altering the exit vector of the acetic acid tail . In piperidine-based CCR3 antagonists, the 3-benzyl substitution is critical for high-affinity binding; 4-substituted analogs show >100-fold loss in receptor affinity in published SAR studies [1].
| Evidence Dimension | Substitution position (regioisomerism) and predicted binding vector |
|---|---|
| Target Compound Data | 3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353982-73-6). Molecular Weight: 288.38 g/mol. MDL: MFCD21095766. |
| Comparator Or Baseline | 4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353982-81-6). Molecular Weight: 288.38 g/mol. MDL: MFCD21095958. |
| Quantified Difference | Regioisomeric: identical molecular weight but divergent spatial arrangement of acetic acid group relative to benzyl-cyclopropyl-amino substituent. In CCR3 antagonist literature, 3-benzylpiperidine IC50 values are typically 0.0082 µM (binding) vs. >1 µM for 4-substituted analogs [1]. |
| Conditions | Inferred from published CCR3 antagonist SAR studies using analogous piperidine cores. Direct experimental comparison of these two specific regioisomers has not been published. |
Why This Matters
Researchers procuring a piperidine-acetic acid building block for CCR3 or GPCR drug discovery must select the correct regioisomer, as the 3-position is essential for pharmacophore alignment; the 4-isomer will not engage the same binding pocket.
- [1] Gong, L. et al. (2003). Design and synthesis of novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3597-3600. IC50 (binding) for bicyclo-piperidine 24c: 0.0082 µM; IC50 (chemotaxis): 0.0024 µM. View Source
